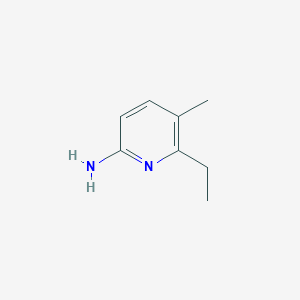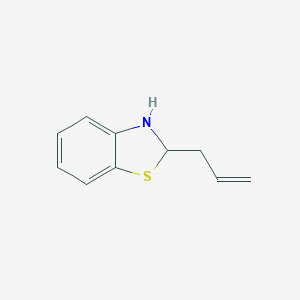![molecular formula C10H7BrO2S B134401 6-溴苯并[b]噻吩-2-羧酸甲酯 CAS No. 360576-01-8](/img/structure/B134401.png)
6-溴苯并[b]噻吩-2-羧酸甲酯
概述
描述
Methyl 6-bromobenzo[b]thiophene-2-carboxylate is a compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromine atom and a carboxylate ester group in the molecule suggests potential reactivity for further chemical modifications and applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives can be achieved through various methods. For instance, the Gewald reaction is a notable method for synthesizing 2-amino-substituted benzo[b]thiophenes, which can be further dehydrogenated to yield compounds like alkyl 2-aminobenzo[b]thiophene-3-carboxylates . Additionally, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions have been employed to introduce aryl or heteroaryl groups into the benzo[b]thiophene framework, as seen in the synthesis of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be influenced by substituents, which may induce non-planar conformations and affect the electronic properties of the molecule. For example, the bromination of 5-diarylamino-2-methylbenzo[b]thiophene leads to "abnormal" selectivity due to a "non-planar" conjugated model, which affects the electron delocalization and reactivity . Crystal structure analysis of related compounds, such as 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, reveals the presence of various intermolecular interactions and provides insights into the conformational aspects of these molecules .
Chemical Reactions Analysis
Benzo[b]thiophene derivatives undergo a variety of chemical reactions, including bromination, nitration, and cyclization. Bromination reactions can lead to the formation of mono-, di-, or even tetrabromo derivatives, depending on the reaction conditions and the presence of substituents . Nitration reactions of benzo[b]thiophene derivatives yield nitro compounds, which can be further transformed into other functionalized molecules . Intramolecular cyclization reactions catalyzed by trace amounts of copper can convert 2-(gem-dibromovinyl)phenols(thiophenols) into 2-bromobenzofurans(thiophenes) .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. The presence of bromine and other substituents affects the molecule's reactivity, electronic properties, and intermolecular interactions. For instance, the abnormal bromination selectivity observed in certain derivatives is attributed to the special electron structure and non-planar conjugation . The crystal structure analysis provides valuable information on the nature and strength of intermolecular interactions, which are crucial for understanding the solid-state properties of these compounds . Additionally, the antibacterial activity of some novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives indicates potential biological applications of benzo[b]thiophene derivatives .
科学研究应用
-
Thiophene Derivatives Synthesis
- Field : Organic Chemistry
- Application Summary : Thiophene and its derivatives, including Methyl 6-bromobenzo[b]thiophene-2-carboxylate, are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods of Application : The synthesis of thiophene derivatives typically involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
- Results or Outcomes : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
-
Pharmaceuticals Synthesis
-
Agrochemicals Synthesis
-
Material Science
- Field : Material Science
- Application Summary : Thiophene and its derivatives, including Methyl 6-bromobenzo[b]thiophene-2-carboxylate, have diverse applications in material science . They are attracting great interest in industry as well as academia .
- Results or Outcomes : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
-
Industrial Chemistry
安全和危害
Methyl 6-bromobenzo[b]thiophene-2-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
methyl 6-bromo-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDVDNLBYGHFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625904 | |
| Record name | Methyl 6-bromo-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromobenzo[b]thiophene-2-carboxylate | |
CAS RN |
360576-01-8 | |
| Record name | Methyl 6-bromo-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


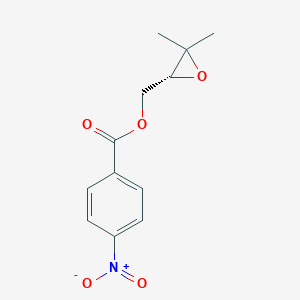
![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)
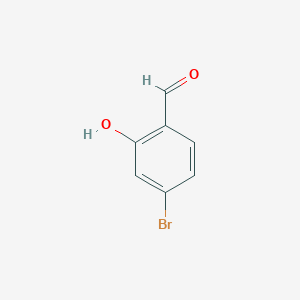
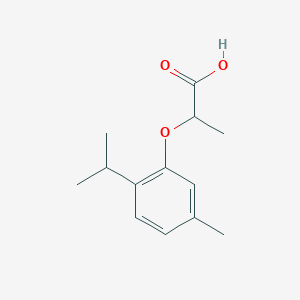
![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)
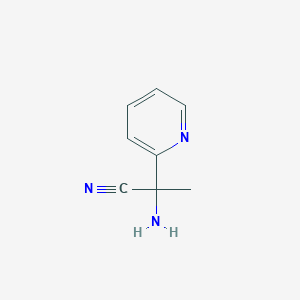
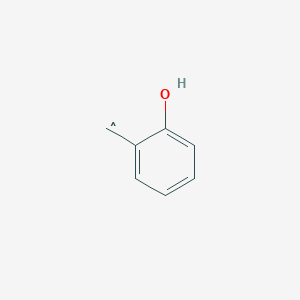
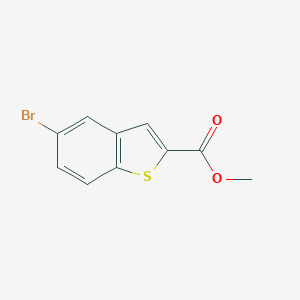
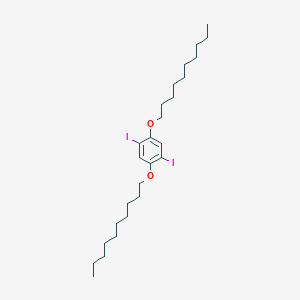
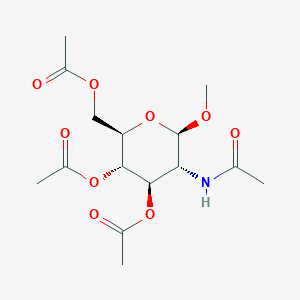
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)
![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)
